(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofurans. It is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various cyclization reactions, such as the use of palladium-catalyzed coupling reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced at the 3rd position through nucleophilic substitution reactions. This step may involve the use of amine precursors and suitable catalysts.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3-dihydrobenzofuran-3-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2,3-Dihydrobenzofuran-3-amine: Lacks the fluorine atom, which may alter its biological activity and chemical properties.
7-Fluoro-2,3-dihydrobenzofuran:
Uniqueness
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group, as well as its hydrochloride salt form
Properties
IUPAC Name |
(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIJNAJAAMHSNW-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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